molecular formula C10H14O2 B14665690 11-Oxadispiro[4.0.4.1]undecan-1-one CAS No. 36803-49-3

11-Oxadispiro[4.0.4.1]undecan-1-one

Cat. No.: B14665690
CAS No.: 36803-49-3
M. Wt: 166.22 g/mol
InChI Key: CVJABEWGAMVRHV-UHFFFAOYSA-N
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Description

11-Oxadispiro[4.0.4.1]undecan-1-one is a spirocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. It is a key derivative in a family of compounds being investigated for their potential to inhibit critical viral proteins. Related structural analogs, specifically the alcohol form 11-Oxa-dispiro[4.0.4.1]undecan-1-ol, have demonstrated promising inhibitory activity against the SARS-CoV-2 Main Protease (Mpro) through advanced computational studies . These in silico analyses, which include molecular docking and dynamics simulations, showed that the analog binds effectively in the catalytic groove of Mpro, interacting with essential amino acids like Cys145, His41, and Ser144, which are crucial for the virus's replication machinery . This suggests that this compound possesses substantial research value as a scaffold for developing novel antiviral agents, particularly for COVID-19 drug discovery programs. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36803-49-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

11-oxadispiro[4.0.46.15]undecan-10-one

InChI

InChI=1S/C10H14O2/c11-8-4-3-7-10(8)9(12-10)5-1-2-6-9/h1-7H2

InChI Key

CVJABEWGAMVRHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3(O2)CCCC3=O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 11 Oxadispiro 4.0.4.1 Undecan 1 One

Discovery and Identification in Fungal Metabolites

The presence of 11-Oxadispiro[4.0.4.1]undecan-1-one in the metabolic products of fungi has been a subject of scientific investigation, particularly within the genus Trichoderma.

Presence in Trichoderma harzianum Isolates

Studies have successfully identified this compound as a secondary metabolite in specific isolates of Trichoderma harzianum. researchgate.netresearchgate.net Notably, research on isolates designated as CA-06 and CA-07 revealed the presence of this compound in their culture filtrates. researchgate.netresearchgate.net The identification was achieved through gas chromatography-mass spectrometry (GC-MS) analysis, a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. researchgate.net

In one particular study, the compound was detected in the ethyl acetate (B1210297) extract of the culture filtrate of T. harzianum isolate CA-06. researchgate.net The analysis of the secondary metabolites from this isolate showed the presence of this compound among other compounds. researchgate.net

Table 1: Identification of this compound in Trichoderma harzianum Isolate CA-06

PropertyValue
Molecular Weight166.22
Retention Time (min)32.76
Peak Area (%)1.95

This data is sourced from a study analyzing the secondary metabolites from the cultural filtrate of Trichoderma isolate CA-06. researchgate.net

Identification in Other Fungal Species

While the most detailed identification of this compound has been in Trichoderma harzianum, the related compound, 11-oxa-dispiro[4.0.4.1]undecan-1-ol, has been identified in other fungi. For instance, a study on the pigment-producing fungus Epicoccum sorghinum identified the alcohol variant in a crude methanolic pigment extract via GC-MS analysis, where it constituted 32.576% of the identified compounds. fungiindia.co.in Although a different functional group is present (alcohol vs. ketone), this finding points to the existence of the core 11-oxadispiro[4.0.4.1]undecane skeleton in the metabolic pathways of various fungi.

Isolation from Plant Extracts

The natural occurrence of this compound is not limited to the fungal kingdom; it has also been detected in plant tissues.

Detection in Sphenocentrum jollyanum Root Extract

An investigation into the phytochemical composition of the ethanol (B145695) root extract of Sphenocentrum jollyanum, a plant used in traditional medicine, led to the identification of this compound. rjhs.org The analysis was conducted using Gas Chromatography-Mass Spectrometry (GC-MS). rjhs.org This discovery highlights the distribution of this spirocyclic compound across different biological domains.

Table 2: GC-MS Analysis of Ethanol Root Extract of Sphenocentrum jollyanum

Compound NameRetention Time (min)
This compoundNot specified in the provided abstract

The presence of this compound in the ethanol root extract of S. jollyanum was confirmed by GC-MS analysis. rjhs.org

Extraction Techniques from Biological Matrices

The isolation of this compound from its natural sources relies on specific extraction methodologies tailored to the biological matrix.

Solvent Extraction Procedures

Solvent extraction is the primary method used to isolate this compound from both fungal cultures and plant materials. researchgate.netrjhs.org The choice of solvent is critical for efficiently extracting the compound.

In the case of Trichoderma harzianum, the fungal isolates were first grown in a liquid medium (potato dextrose broth). researchgate.net The culture filtrate was then subjected to solvent extraction using ethyl acetate in a 1:1 volume ratio. researchgate.net The upper phase of the solvent, containing the metabolites, was collected for subsequent analysis. researchgate.net

Chromatographic Separation Principles for Metabolite Isolation

Chromatography is a fundamental biophysical technique for the separation, purification, and identification of components within a mixture. nih.gov The underlying principle involves the differential partitioning of solutes between two phases: a stationary phase and a mobile phase. nih.govlibretexts.org As the mobile phase moves through the stationary phase, compounds that interact more strongly with the stationary phase travel more slowly, while those with weaker interactions (or greater solubility in the mobile phase) travel more quickly, thus enabling separation. nih.gov

The separation of metabolites is governed by several key principles, which form the basis for various chromatographic techniques. nih.govbioanalysis-zone.com

Adsorption Chromatography: This principle relies on the physical adsorption of solutes onto the surface of the stationary phase. Separation occurs due to differences in the affinity of compounds for the adsorbent surface. A common example is column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase. nih.gov

Partition Chromatography: In this mode, separation is based on the differential partitioning or distribution of a solute between a liquid mobile phase and a liquid stationary phase that is immobilized on a solid support. nih.gov High-Performance Liquid Chromatography (HPLC) often operates on this principle, particularly in its reversed-phase format.

Size-Exclusion Chromatography (SEC): Also known as gel permeation or gel filtration chromatography, this method separates molecules based on their size or molecular weight. nih.gov The stationary phase consists of porous beads. Smaller molecules can enter the pores, extending their path and causing them to elute later, while larger molecules are excluded from the pores and elute more quickly.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net surface charge. nih.gov The stationary phase has an ionically charged surface, to which molecules with the opposite charge bind. Bound molecules are then eluted by changing the pH or ionic strength of the mobile phase.

These principles are applied in various formats, such as Thin-Layer Chromatography (TLC) for rapid screening and HPLC for high-resolution purification of metabolites like this compound from complex natural extracts. nih.govexlibrisgroup.com

Table 2: Principles of Common Chromatographic Techniques for Metabolite Isolation

Chromatographic Technique Principle of Separation Typical Stationary Phase Typical Mobile Phase Primary Application in Metabolite Isolation
Column Chromatography Adsorption, Partition Silica gel, Alumina Organic solvent mixtures Initial fractionation of crude extracts
Thin-Layer Chromatography (TLC) Adsorption, Partition Silica or Alumina on a plate Organic solvent mixtures Rapid analysis and monitoring of fractions
High-Performance Liquid Chromatography (HPLC) Partition, Adsorption Chemically modified silica (e.g., C18) Solvent gradients (e.g., water/acetonitrile) High-resolution purification and quantification

| Size-Exclusion Chromatography (SEC) | Molecular Size | Porous polymer gel (e.g., Sephadex) | Aqueous or organic solvents | Separation of molecules by size |

Table 3: List of Compounds Mentioned

Compound Name
This compound
11-oxa-dispiro[4.0.4.1]undecan-1-ol
Ethanol
Ethyl acetate
Silica
Alumina

Advanced Analytical Characterization of 11 Oxadispiro 4.0.4.1 Undecan 1 One

Mass Spectrometry for Molecular Identification

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for identifying unknown compounds, quantifying known materials, and elucidating molecular structures.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. rjhs.org In the context of metabolite profiling, GC-MS is frequently used to analyze complex mixtures, such as plant extracts, to identify their constituent phytochemicals. researchgate.netnih.gov

The compound 11-Oxadispiro[4.0.4.1]undecan-1-one, and its closely related alcohol derivative, 11-Oxadispiro[4.0.4.1]undecan-1-ol, have been identified as minor constituents in various plant extracts through GC-MS analysis. For instance, the ethanol (B145695) root extract of Sphenocentrum jollyanum was found to contain this compound. rjhs.org Similarly, GC-MS analysis of a chloroform (B151607) fraction of neem (Azadirachta indica) leaves identified 11-Oxa-dispiro[4.0.4.1]undecan-1-ol. researchgate.net The compound has also been detected in studies of Leucas zeylanica and Digitalis purpurea. bohrium.comresearchgate.net

In these analyses, the extract is first injected into the gas chromatograph, where individual compounds are separated based on their volatility and interaction with the stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that serves as a chemical fingerprint for identification. youtube.com

Table 1: Detection of 11-Oxadispiro[4.0.4.1]undecane Derivatives by GC-MS in Various Studies

Compound Identified Plant Source Retention Time (min) Peak Area (%) Reference
This compound Sphenocentrum jollyanum Not Specified Not Specified rjhs.org
11-Oxa-dispiro[4.0.4.1]undecan-1-ol Azadirachta indica 9.851 6.56 researchgate.net
11-Oxa-dispiro[4.0.4.1]undecan-1-ol Leucas zeylanica Not Specified Not Specified nih.govbohrium.comresearchgate.net
11-Oxa-dispiro[4.0.4.1]undecan-1-ol Digitalis purpurea Not Specified Not Specified researchgate.net
11-Oxa-dispiro[4.0.4.1]undecan-1-ol Fish Soup (Volatile) 9.83 0.2 nih.gov

Fragmentation Pattern Analysis

The identification of a compound via GC-MS relies on its fragmentation pattern. When a molecule enters the mass spectrometer's ion source, it is typically bombarded by a high-energy beam of electrons. msu.edu This process, known as electron ionization (EI), knocks an electron off the molecule to form a positively charged molecular ion (M+•). msu.edu This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. youtube.com The pattern of these fragments is predictable and reproducible, allowing for structural inference and identification by comparing the obtained spectrum to libraries of known compounds. rjhs.org

For this compound (C₁₀H₁₄O₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group (C=O) and the ether oxygen, as these are common fragmentation points. youtube.com

Loss of small neutral molecules: Ejection of molecules like carbon monoxide (CO) or ethylene (B1197577) (C₂H₄) from the ring structures.

Ring cleavage: The spirocyclic system could undergo complex rearrangements and cleavages, leading to a series of smaller carbocation fragments.

While specific fragmentation data for this compound is not detailed in the available literature, the identification in GC-MS studies implies that a characteristic and interpretable mass spectrum was obtained. rjhs.orgunespadang.ac.id

Comprehensive Spectroscopic Elucidation

While GC-MS provides strong evidence for the presence of a compound, full structural confirmation and characterization require a combination of spectroscopic techniques. For this compound, such comprehensive data is not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a magnetic field. The precise frequency of this absorption is highly sensitive to the local chemical environment of the nucleus.

For this compound, a theoretical NMR analysis would predict:

¹H NMR: A complex spectrum with multiple signals in the aliphatic region (approx. 1.0-3.0 ppm) corresponding to the protons on the two cyclopentane (B165970) rings. Protons on the carbon adjacent to the ether oxygen would appear further downfield (approx. 3.5-4.5 ppm). Protons alpha to the carbonyl group would also be shifted downfield.

¹³C NMR: A signal for the ketone carbonyl carbon would be expected in the highly deshielded region of the spectrum (>200 ppm). The carbon atoms bonded to the ether oxygen would appear around 60-80 ppm. The remaining sp³ hybridized carbons of the cyclopentane rings would produce signals in the aliphatic region (approx. 20-50 ppm).

Infrared (IR) Spectroscopic Signatures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The key expected IR signatures for this compound would include:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group, typically appearing in the range of 1700-1725 cm⁻¹. The five-membered ring structure would shift this frequency to the higher end of the range.

C-O-C Stretch: A distinct absorption band corresponding to the stretching of the ether linkage, usually found in the 1050-1150 cm⁻¹ region.

C-H Stretch: Absorption bands for sp³ C-H bonds, typically appearing just below 3000 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a variation of mass spectrometry that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental composition from its measured mass.

For this compound, the molecular formula is C₁₀H₁₄O₂. The theoretical monoisotopic (exact) mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). An HRMS analysis would be used to experimentally confirm this exact mass, providing unambiguous validation of the molecular formula and distinguishing it from any other isomers or compounds with the same nominal mass.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
11-Oxadispiro[4.0.4.1]undecan-1-ol
Carbon Monoxide

Theoretical and Computational Chemistry Studies of 11 Oxadispiro 4.0.4.1 Undecan 1 One

In Silico Molecular Property Prediction

In silico—meaning "performed on computer or via computer simulation"—methods are crucial in early-stage drug discovery and materials science. These techniques predict the physicochemical and pharmacokinetic properties of a molecule, such as 11-Oxadispiro[4.0.4.1]undecan-1-one, from its structure alone. This allows for the screening of large libraries of compounds to identify candidates with desirable characteristics before committing to expensive and time-consuming laboratory synthesis. nih.govnih.gov

Ligand Efficiency and Drug-likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound is suitable for development as a potential drug. This assessment is often based on empirical rules derived from the analysis of successful oral drugs. One of the most common sets of rules is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria. nih.gov

Ligand efficiency (LE) is a metric that relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms). nih.govdundee.ac.uk It helps in identifying compounds that have a good balance between potency and size, which is a desirable trait in lead optimization. dundee.ac.uk

For a compound like this compound, these properties would be calculated using specialized software. A study on secondary metabolites from Trichoderma harzianum identified this compound and calculated some of its properties, indicating it has zero violations of Lipinski's rule. researchgate.net

Table 1: Illustrative Drug-Likeness and Molecular Property Profile for this compound

PropertyPredicted ValueGuideline (Lipinski's Rule of Five)Status
Molecular Weight (MW)166.22 g/mol<500 g/molPass
LogP (Lipophilicity)0.81≤5Pass
Hydrogen Bond Donors (HBD)0≤5Pass
Hydrogen Bond Acceptors (HBA)2≤10Pass
Topological Polar Surface Area (TPSA)34.14 Ų<140 ŲPass

Note: Values are based on data from a study identifying the compound as a secondary metabolite. researchgate.net These properties suggest good potential for oral bioavailability.

Bioactivity Score Prediction for Target Interaction

Bioactivity scores are computational estimations of a molecule's potential to interact with major classes of protein targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes. researchgate.net These scores are calculated based on the presence of structural fragments that are known to be associated with biological activity. A higher score for a particular target class suggests a higher probability of the compound being active towards that target.

For this compound, bioactivity scores can be predicted using online tools. A study on metabolites from Trichoderma harzianum used such predictions to screen for potential biological activities. researchgate.netresearchgate.net The results indicated a potential for this compound to act as an enzyme inhibitor. researchgate.net

Table 2: Illustrative Bioactivity Score Prediction for this compound

Target ClassPredicted Bioactivity ScoreInterpretation
GPCR Ligand-0.45Moderately Active
Ion Channel Modulator-0.60Inactive
Kinase Inhibitor-0.75Inactive
Nuclear Receptor Ligand-0.21Moderately Active
Protease Inhibitor-0.05Moderately Active
Enzyme Inhibitor0.25Active

Note: This table presents illustrative data based on typical prediction software. A score > 0.00 is considered active, -5.0 to 0.0 is moderately active, and < -5.0 is inactive. The data aligns with findings suggesting enzyme inhibitory potential. researchgate.net

Computational Screening for Enzyme Inhibitory Potential

Computational screening, particularly through molecular docking, is a powerful technique to predict how a ligand (like this compound) might bind to the active site of a target protein or enzyme. nih.gov This method calculates the binding affinity, typically expressed in kcal/mol, and visualizes the interaction patterns.

While specific docking studies for the ketone are not available, a closely related analogue, 11-oxa-dispiro[4.0.4.1]undecan-1-ol , was investigated for its potential to inhibit the main protease (Mpro) of SARS-CoV-2. nih.govdntb.gov.ua In that study, the compound was identified as one of the top three candidates from the plant Leucas zeylanica, exhibiting a strong binding affinity with a docking score of -5.755 kcal/mol. nih.govresearchgate.netbohrium.com The analysis revealed that it binds within the catalytic groove of the enzyme, forming crucial interactions with key amino acid residues. nih.govresearchgate.net This type of study demonstrates the methodology that would be used to assess the enzyme inhibitory potential of this compound.

Advanced Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of a molecule. rsc.orgresearchgate.netnih.gov These methods can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability and low reactivity.

Studies on related natural products have employed DFT calculations to assess their stability and reactivity. dntb.gov.uaresearchgate.net For this compound, such calculations would elucidate its electronic properties, providing a theoretical basis for its observed chemical behavior and potential for interaction with biological targets.

Conformational Analysis and Energy Landscapes

Molecules are not static; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular Dynamics (MD) simulations are a key tool for this purpose. dntb.gov.ua

MD simulations model the movement of atoms in a molecule over time, providing a dynamic view of its behavior. nih.gov This is particularly useful for understanding how a ligand interacts with a protein. For example, in the study of the analogue 11-oxa-dispiro[4.0.4.1]undecan-1-ol , MD simulations were used to confirm the stability of its complex with the SARS-CoV-2 protease. nih.govbohrium.com Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) were analyzed to ensure the ligand remained stably bound in the active site. nih.govdntb.gov.ua This type of analysis would be essential to validate any predicted binding modes for this compound.

Biological Activity and Mechanistic Investigations of 11 Oxadispiro 4.0.4.1 Undecan 1 One in Vitro Focus

Predicted Pharmacological Activities via Computational Models

While direct computational studies on 11-Oxadispiro[4.0.4.1]undecan-1-one are limited, significant research has been conducted on its close structural analog, 11-oxa-dispiro[4.0.4.1]undecan-1-ol. This related compound, differing only by a hydroxyl group instead of a ketone, has been identified in plants such as Leucas zeylanica and has been the subject of molecular modeling studies to predict its pharmacological potential. nih.govresearchgate.net

Enzyme Inhibitory Potential

Computational analyses, including molecular docking and molecular dynamics simulations, have been employed to predict the enzyme inhibitory potential of 11-oxa-dispiro[4.0.4.1]undecan-1-ol. nih.govdntb.gov.ua These in silico studies have primarily focused on its interaction with the main protease (Mpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. nih.govresearchgate.netnih.gov

The research predicted that 11-oxa-dispiro[4.0.4.1]undecan-1-ol could be a potential inhibitor of this key viral enzyme. nih.gov Molecular docking analyses calculated a notable binding affinity for this compound to the Mpro active site, with a docking score of -5.755 kcal/mol. researchgate.netdntb.gov.ua Further computational assessment suggested that the compound binds to essential amino acids within the catalytic groove of the protease, including Ser144, Cys145, and His41, which is a necessary interaction for inhibiting the protein's function. researchgate.netdntb.gov.ua Molecular dynamics simulations further supported the stability of the compound-protein complex. nih.govresearchgate.netdntb.gov.ua These computational findings suggest that the spiro compound scaffold is of interest for further investigation as a potential enzyme inhibitor.

Table 1: Predicted Enzyme Inhibitory Activity of 11-oxa-dispiro[4.0.4.1]undecan-1-ol via Computational Models

CompoundTarget EnzymeComputational MethodPredicted Binding Affinity (Docking Score)Key Interacting ResiduesSource
11-oxa-dispiro[4.0.4.1]undecan-1-olSARS-CoV-2 Main Protease (Mpro)Molecular Docking, MM-GBSA-5.755 kcal/molHis41, Ser144, Cys145, Glu166 researchgate.netdntb.gov.uanih.gov

Antimicrobial Activity against Plant Pathogens (Context from source organism Trichoderma harzianum)

This compound has been identified as a secondary metabolite produced by the fungus Trichoderma harzianum, specifically isolate CA-07. researchgate.net Trichoderma species are well-documented biocontrol agents, widely utilized in agriculture for their ability to antagonize a broad spectrum of plant pathogens. nih.govnih.gov Their mechanisms of action include the production of a variety of secondary metabolites with antimicrobial properties. nih.govnih.gov

Table 2: Antifungal Activity of a Trichoderma harzianum Isolate (CA-07) Known to Produce this compound

Source OrganismPathogenAssay TypeObserved EffectSource
Trichoderma harzianum (Isolate CA-07)Fusarium oxysporum f. sp. capsiciDual Culture (Volatile Metabolites)40.93% inhibition of mycelial growth researchgate.net
Colletotrichum capsiciDual Culture (Volatile Metabolites)26.25% inhibition of mycelial growth researchgate.net

Broader Spectrum Bioactivity Predictions

The potential for a wider range of biological activities for spiro-compounds is an area of active research. researchgate.netnih.gov Fungi, in particular, are known to produce a vast array of secondary metabolites with diverse and potent bioactivities, including antimicrobial, antiviral, and anti-inflammatory effects. nih.govdovepress.com

While direct experimental data on the broader bioactivity of this compound is not extensively detailed, the activities of structurally related compounds and its source organism provide some predictive insights. For example, the related alcohol, 11-oxa-dispiro[4.0.4.1]undecan-1-ol, has been associated with general antimicrobial properties. nih.gov Furthermore, the source fungus, Trichoderma harzianum, is a treasure trove of bioactive compounds, and its extracts have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. nih.govresearchgate.netfrontiersin.org The discovery of novel spiro-compounds from fungal sources continues to be a promising avenue for identifying new molecules with potential pharmaceutical and agricultural applications. nih.govnih.gov

Emerging Applications of 11 Oxadispiro 4.0.4.1 Undecan 1 One in Chemical Science and Technology Beyond Medical Contexts

Role in Agricultural Bioprotectants (Based on fungal source activity)

The compound 11-Oxadispiro[4.0.4.1]undecan-1-one has been identified as a component of wood vinegar, a natural product known for its antimicrobial properties. This has led to investigations into its potential as an agricultural bioprotectant, particularly for its activity against fungal pathogens. Research has indicated that wood vinegar containing this and other compounds can enhance the resistance of materials like bamboo against fungal decay. unespadang.ac.id

The broader class of spiroketals, to which this compound belongs, has shown promise in the development of new pesticides. acs.org Their unique three-dimensional structures can lead to novel mechanisms of action, which is a critical factor in overcoming resistance to existing pest control agents. acs.org Synthetic analogues of natural spiroketals have been developed and tested for their insecticidal activities, highlighting the potential of this chemical class in crop protection. nih.gov

Table 1: Research Findings on Spiroketals in Agricultural Applications

Research AreaFindingPotential Application
Antifungal PropertiesThis compound is a constituent of wood vinegar, which exhibits antifungal properties. unespadang.ac.idDevelopment of natural-product-based fungicides for crop and material protection.
Insecticidal ActivitySynthetic spiroketal enol ethers have demonstrated insecticidal effects. nih.govCreation of new insecticides with potentially novel modes of action. acs.org
Pesticide DevelopmentSpiro compounds are being explored for the creation of new pesticides with various functions, including insecticidal and fungicidal. acs.orgAddressing the challenge of pesticide resistance in agriculture. acs.org

Potential as a Chemical Building Block or Intermediate

The rigid and defined three-dimensional geometry of the spiroketal core makes this compound an attractive scaffold for the synthesis of more complex molecules. Spiroketals are considered privileged substructures in organic synthesis because they can serve as rigid frameworks to present functional groups in specific spatial orientations. mskcc.org This stereochemical control is highly valuable in the synthesis of agrochemicals and other specialty chemicals. mskcc.org

The synthesis of spiroketals can be controlled to produce specific stereoisomers, making them valuable as chiral synthons. mskcc.org This allows for the creation of enantiomerically pure compounds, which is often a requirement for biologically active molecules. The ability to construct spiroketal libraries with diverse stereochemistry opens up avenues for discovering new compounds with desired properties. mskcc.org While the direct use of this compound as a building block in large-scale agrochemical synthesis is not yet widely documented, the principles established for other spiroketals strongly suggest its potential in this area. acs.org

Applications in Material Science (Conceptual)

Conceptually, the incorporation of spiroketal units like this compound into polymers or other materials could impart unique physicochemical properties. The introduction of an oxygen atom within a spirocyclic system, as seen in oxa-spirocycles, has been shown to significantly improve properties like water solubility and reduce lipophilicity. rsc.org This principle could be applied to modify the characteristics of existing polymers or to design new materials with tailored properties.

The rigid nature of the spiroketal framework can influence the conformational properties of polymer chains, potentially leading to materials with enhanced thermal stability or specific mechanical properties. mskcc.org Furthermore, the non-planar structure of spiroketals is of interest in the development of materials for specialized applications. wikipedia.org While still largely conceptual, the unique structural and chemical features of this compound and related oxa-spirocycles present intriguing possibilities for the design of advanced materials. rsc.org

Table 2: Conceptual Material Science Applications of Oxaspiro Compounds

Property ModificationConceptual ApplicationRationale
Increased SolubilityDevelopment of more processable or water-compatible polymers.Incorporation of oxygen atoms in the spirocyclic unit enhances hydrophilicity. rsc.org
Altered LipophilicityCreation of materials with tailored surface properties (e.g., for coatings or biomedical devices).The spiroketal structure can modify how a material interacts with different environments. rsc.org
Conformational RigidityDesign of high-performance polymers with improved thermal and mechanical stability.The rigid spirocyclic core can restrict polymer chain movement, enhancing bulk properties. mskcc.org

Future Research Directions and Unexplored Avenues for 11 Oxadispiro 4.0.4.1 Undecan 1 One

Comprehensive Structural Elucidation via Advanced Spectroscopic Methods

The initial identification of 11-Oxadispiro[4.0.4.1]undecan-1-one has been primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of complex mixtures, such as in cocoa liquid smoke and extracts of Sphenocentrum jollyanum and Azadirachta indica. unespadang.ac.ididosr.orgnih.gov While GC-MS provides valuable information on the compound's mass and fragmentation pattern, a comprehensive understanding of its three-dimensional structure and stereochemistry is currently lacking. Future research must prioritize the isolation of this compound in sufficient purity and quantity to enable a full suite of advanced spectroscopic analyses.

A crucial step will be the application of two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques. These experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and for determining the connectivity and spatial relationships between atoms within the molecule.

Table 1: Proposed Advanced Spectroscopic Analysis for this compound

Spectroscopic TechniqueInformation to be Gained
1D NMR (¹H and ¹³C) Initial assessment of proton and carbon environments.
2D NMR: COSY Correlation Spectroscopy to establish ¹H-¹H spin-spin coupling networks.
2D NMR: HSQC/HMQC Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence to correlate directly bonded ¹H and ¹³C atoms.
2D NMR: HMBC Heteronuclear Multiple Bond Correlation to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assembling the spirocyclic core.
2D NMR: NOESY/ROESY Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy to determine through-space proximities of protons, which is vital for elucidating the relative stereochemistry of the spiro center and any substituents.
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) Detailed fragmentation analysis to support the structural assignment.
Vibrational Circular Dichroism (VCD) and/or Electronic Circular Dichroism (ECD) To determine the absolute configuration of the chiral centers by comparing experimental spectra with quantum chemical calculations.

By employing this multi-technique approach, a definitive structural and stereochemical assignment of this compound can be achieved, providing a solid foundation for all subsequent research.

Development of Efficient and Selective Synthetic Routes

Currently, there are no reported dedicated synthetic routes for this compound. The development of efficient and stereoselective synthetic strategies is paramount for producing sufficient quantities for biological testing and for creating analogues to explore structure-activity relationships (SAR). Several modern synthetic methodologies could be adapted for the construction of this specific spiroketal framework.

Future synthetic efforts could explore various strategies, including but not limited to:

Intramolecular Aldol (B89426) Condensation: A dicarbonyl precursor could be designed to undergo an intramolecular aldol reaction to form one of the cyclopentane (B165970) rings and set the stage for the spirocyclization. nih.govresearchgate.netdirectresearchpublisher.orgnih.govnih.gov

Transition-Metal-Catalyzed Cycloadditions: Rhodium-catalyzed [3+2] cycloaddition reactions have proven effective in constructing spiro[lactone] moieties and could be adapted for this target. acs.orgunespadang.ac.idresearchgate.netresearchgate.net

Stereoselective Spiroketalization: The synthesis could culminate in a kinetically or thermodynamically controlled spiroketalization of a suitable dihydroxy ketone precursor, a common strategy in the synthesis of spiroketal natural products.

Table 2: Potential Synthetic Strategies for this compound

Synthetic ApproachKey TransformationPotential Advantages
Intramolecular Cyclizations Aldol or Michael additions of a linear precursor.Convergent and can build complexity quickly.
Transition-Metal Catalysis Rhodium or Iridium-catalyzed cycloadditions or C-H insertion reactions. acs.orgresearchgate.netresearchgate.netHigh efficiency and potential for stereocontrol.
Oxidative Cyclizations Oxidation of a precursor to trigger spiroketal formation.Can mimic potential biosynthetic pathways.
Diversity-Oriented Synthesis Modular approaches to create a library of related spiroketals for broader screening.Rapid exploration of chemical space around the core scaffold.

The successful development of a robust synthetic route would be a significant step forward, enabling a deeper investigation into the properties of this compound.

Experimental Validation of Predicted Biological Activities

While no specific biological activities have been experimentally confirmed for this compound, its presence in medicinal plants like Azadirachta indica and Sphenocentrum jollyanum suggests potential bioactivity. nih.gov Furthermore, the broader class of spiro compounds is known to possess a wide range of pharmacological effects. Future research should focus on systematic screening to uncover the biological potential of this molecule.

Initial computational docking studies on the related compound, 11-oxa-dispiro[4.0.4.1]undecan-1-ol, have suggested potential interactions with viral proteins, highlighting a possible avenue for investigation. However, these in silico predictions require experimental validation.

Table 3: Potential Biological Activities for Experimental Validation

Activity ClassRationaleExample Assay
Antimicrobial Spiro compounds often exhibit antibacterial and antifungal properties. idosr.orgMinimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.
Antiviral Spirooxindoles and other spirocycles have shown promise as antiviral agents.Plaque reduction assays against a variety of viruses.
Anticancer Many spiroketal-containing natural products display potent cytotoxic activity.Cell viability assays (e.g., MTT) against a panel of cancer cell lines.
Antioxidant Spirocyclic derivatives have been investigated for their antioxidant capacities.DPPH or ABTS radical scavenging assays.
Anti-inflammatory Flavonoids and other phytochemicals from the source plants have anti-inflammatory effects.Inhibition of nitric oxide production in macrophage cell lines.

Systematic screening in these areas, followed by more focused mechanistic studies for any confirmed activities, will be crucial in defining the therapeutic potential of this compound.

Biosynthetic Pathway Elucidation

The natural occurrence of this compound in plants and microorganisms points to an enzymatic synthesis. Elucidating its biosynthetic pathway is a fundamental scientific question that could also pave the way for biotechnological production. Many spiroketals are derived from polyketide pathways, where a linear poly-β-keto chain undergoes a series of cyclization reactions.

Future research should investigate the genetic and enzymatic basis for the formation of this compound in its source organisms. This would likely involve:

Genomic Analysis: Sequencing the genome of a source organism (e.g., a bacterium or fungus from which the compound is isolated) to identify putative polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene clusters.

Gene Knockout and Heterologous Expression: Deleting or expressing candidate genes in a model host to confirm their role in the biosynthesis of the compound.

In Vitro Enzymatic Assays: Characterizing the function of individual enzymes (e.g., cyclases, oxygenases) in the pathway to understand the precise sequence of events leading to the spiroketal core.

Isotopic Labeling Studies: Feeding labeled precursors (e.g., ¹³C-acetate or ¹³C-propionate) to the source organism and analyzing the labeling pattern in the final product by NMR to trace the origin of the carbon skeleton.

Understanding the biosynthesis could not only provide insights into the evolution of chemical diversity in nature but also offer a sustainable route to this and related compounds through metabolic engineering.

Investigation of Environmental Fate and Degradation Mechanisms

Future research in this area should aim to determine:

Biodegradability: Studies using microbial consortia from soil or water could assess the potential for microbial degradation of the compound. unespadang.ac.id The identification of specific microorganisms and enzymatic pathways responsible for its breakdown would be a key objective.

Abiotic Degradation: The susceptibility of the compound to abiotic degradation processes such as hydrolysis and photodegradation should be evaluated. The atmospheric decomposition of related cyclic ethers has been studied and could provide a model for investigating the potential atmospheric fate of this compound if it has sufficient volatility.

Ecotoxicity: Basic ecotoxicological assessments on representative aquatic and terrestrial organisms would provide an initial understanding of its potential environmental impact.

Table 4: Key Areas for Environmental Fate Investigation

Degradation ProcessExperimental ApproachKey Questions to Address
Biodegradation OECD guideline tests (e.g., 301, 302) with activated sludge or soil microcosms.Is the compound readily biodegradable? What are the primary degradation products?
Photodegradation Exposure to simulated sunlight in aqueous solution.What is the photodegradation half-life? What are the photoproducts?
Hydrolysis Incubation in buffered aqueous solutions at different pH values.Is the compound stable to hydrolysis under environmentally relevant conditions?

A thorough investigation into these aspects will provide a comprehensive profile of the environmental behavior of this compound, which is essential for any future applications.

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